molecular formula C12H15BrO B029356 2-Bromo-1-(4-tert-butylphenyl)ethanone CAS No. 30095-47-7

2-Bromo-1-(4-tert-butylphenyl)ethanone

Cat. No. B029356
Key on ui cas rn: 30095-47-7
M. Wt: 255.15 g/mol
InChI Key: GCJWEWNNECJKPG-UHFFFAOYSA-N
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Patent
US07902236B2

Procedure details

A solution of 4-tert-butylacetophenone (5 g, 28.4 mmol) in acetic acid (2 mL) was carefully (the reaction was exothermic) treated with Br2 (1.46 mL, 28.5 mmol), followed by 48% aq. HBr (0.015 mL, 0.132 mmol). The reaction was stirred at room temperature for 4 hours, then was poured onto ice and was extracted with diethyl ether. The organic phase was concentrated and was then chromatographed on silica gel, eluting with 5% ethyl acetate-hexane, followed by 10% ethyl acetate-hexane, to afford the title compound as a pale brown oil, 1.305 g (18%). 1H NMR (DMSO-d6) δ 7.94 (d, 2H, J=8.5 Hz), 7.58 (d, 2H, J=8.5 Hz), 4.90 (s, 2H), 1.31 (s, 9H); MS (ESI+) m/z 255 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.015 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:6][CH:5]=1)=[O:3].[Br:14]Br.Br>C(O)(=O)C>[Br:14][CH2:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)C(C)(C)C
Step Two
Name
Quantity
1.46 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0.015 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
was then chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 5% ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(C=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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